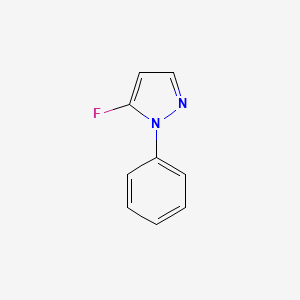

5-fluoro-1-phenyl-1H-pyrazole

説明

Significance of Pyrazole Heterocycles in Advanced Chemical Science

Pyrazole and its derivatives are a class of five-membered heterocyclic compounds that play a crucial role in medicinal chemistry and materials science. researchgate.netwisdomlib.orgnih.gov The pyrazole ring is a versatile structural motif found in numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant effects. researchgate.netwisdomlib.orgnih.gov This wide range of applications has established pyrazoles as "privileged structures" in drug discovery, meaning they are molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov The ability to readily modify the pyrazole ring at various positions allows chemists to fine-tune the properties of the resulting molecules, making it a cornerstone in the development of new therapeutic agents. wisdomlib.orgnih.gov

Role of Fluorine Substitution in Pyrazole Chemistry and Biological Systems

The introduction of fluorine into organic molecules, a process known as fluorination, has become a powerful strategy in medicinal chemistry. ingentaconnect.combenthamscience.comolemiss.edu The presence of a fluorine atom can significantly alter a molecule's physical and chemical properties. ingentaconnect.combenthamscience.com Fluorine is the most electronegative element, which can lead to changes in the acidity, basicity, and metabolic stability of a compound. olemiss.edu In the context of pyrazole chemistry, adding a fluorine atom can enhance the biological activity of the molecule. benthamscience.commdpi.com This is often attributed to fluorine's ability to increase the lipophilicity of the molecule, which can improve its ability to cross biological membranes and interact with target proteins. ingentaconnect.combenthamscience.com Due to its small size, fluorine typically does not cause significant steric hindrance, but its electronic properties can lead to stronger electrostatic and hydrogen-bond interactions with biological targets. ingentaconnect.combenthamscience.com The C-F bond is also stronger than a C-H bond, which can make the molecule more resistant to metabolic breakdown, thereby prolonging its therapeutic effect. mdpi.com

Historical Context of Fluorinated Pyrazole Research Development

The field of fluorinated pyrazole research has seen significant growth, particularly since the early 1990s. acs.orgsci-hub.se The recognition of fluorine's beneficial effects in drug design spurred chemists to explore the synthesis and properties of fluorinated heterocyclic compounds, including pyrazoles. olemiss.edunih.gov Early research focused on developing synthetic methods to introduce fluorine and fluorinated groups into the pyrazole ring. olemiss.edusci-hub.se Over the past few decades, the number of publications on fluorinated pyrazoles has grown exponentially, with a large portion of the research being published in the last five to ten years. acs.orgsci-hub.senih.gov This surge in interest reflects the increasing importance of these compounds in medicinal chemistry, agrochemistry, and materials science. acs.orgnih.govbohrium.com The development of more sophisticated synthetic techniques has allowed for the creation of a diverse library of fluorinated pyrazoles, leading to the discovery of new compounds with a wide array of applications. sci-hub.seresearchgate.net

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

特性

IUPAC Name |

5-fluoro-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRUUJMPCDFVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781334-23-3 | |

| Record name | 5-fluoro-1-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, 4-fluorophenylhydrazine | 75 | 98 | |

| Cross-coupling | Pd(OAc)₂, 1-fluoro-4-iodobenzene | 65 | 95 |

How can spectroscopic techniques (NMR, IR, XRD) resolve structural ambiguities in this compound?

Basic Research Question

- ¹H/¹³C NMR : Fluorine’s electronegativity deshields adjacent protons. For example, the pyrazole C3 proton appears as a doublet (δ 6.8–7.2 ppm, J = 8–10 Hz) due to coupling with fluorine .

- IR : Stretching vibrations for C-F (1150–1250 cm⁻¹) and N-N (950–1050 cm⁻¹) confirm functional groups .

- XRD : Single-crystal XRD (using SHELXL ) resolves bond lengths (e.g., C-F: 1.34 Å) and torsion angles, distinguishing regioisomers .

Data Discrepancy Resolution : Conflicting spectral data (e.g., unexpected splitting in NMR) may arise from impurities or polymorphism. Cross-validation via high-resolution mass spectrometry (HRMS) and DFT calculations (e.g., Gaussian ) is recommended.

What advanced crystallographic tools (e.g., SHELX, Mercury) elucidate intermolecular interactions in this compound?

Advanced Research Question

Q. Table 2: Crystallographic Data

| Parameter | Value (Å/°) | Method | Reference |

|---|---|---|---|

| C-F bond length | 1.34 ± 0.02 | XRD | |

| Dihedral angle (pyrazole-phenyl) | 12.5° | SHELXL |

How can DFT and molecular docking predict the electronic properties and biological targets of this compound?

Advanced Research Question

- DFT Calculations : B3LYP/6-311++G(d,p) basis sets optimize geometry and compute frontier orbitals (HOMO-LUMO gap ≈ 5.2 eV), indicating reactivity .

- Molecular Docking (AutoDock Vina) : Pyrazole derivatives show affinity for COX-2 (binding energy: −8.2 kcal/mol) and carbonic anhydrase IX (PDB: 3IAI) .

Methodological Note : Validate docking results with in vitro assays (e.g., enzyme inhibition IC₅₀) to address false positives .

How should researchers reconcile contradictions in reported biological activities of fluorinated pyrazoles?

Advanced Research Question

Discrepancies arise from assay conditions (e.g., cell line variability) or structural analogs. Strategies include:

Q. Table 3: Biological Activity Variability

| Study | Target | IC₅₀ (µM) | Notes | Reference |

|---|---|---|---|---|

| Abdel-Wahab et al. (2013) | COX-2 | 2.1 | Human recombinant | |

| Kumar et al. (2014) | Carbonic anhydrase IX | 5.8 | Hypoxia-induced cells |

What purification and analytical methods ensure high-purity this compound for pharmacological studies?

Basic Research Question

- Purification : Sequential recrystallization (ethanol/water) followed by HPLC (C18 column, acetonitrile/water) achieves >99% purity .

- Analytical QC :

How does polymorphism affect the physicochemical data of this compound?

Advanced Research Question

Polymorphs exhibit distinct melting points (e.g., Form I: 98–100°C; Form II: 102–104°C) and solubility profiles. Use DSC and PXRD to characterize forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。